1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine" involves various strategies, including the acylation of chloro-substituted cyclic ketones with piperidine-4-carboxylate derivatives, followed by heterocyclization with hydrazine or hydroxylamine . Another approach includes a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed chemically or electrochemically, with the latter offering higher yields . Additionally, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, and HRMS investigation . The crystal and molecular structures of certain derivatives have been described, revealing the influence of substituents on the conformation of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic aromatic substitution, hydrogenation, iodination , and coupling reactions under dynamic pH control in aqueous media . The use of sodium hydride and dimethylformamide is common in substitution reactions to produce O-substituted derivatives . Additionally, a grinding-induced, sequential one-pot three-component reaction under solvent-free conditions has been reported for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The crystallography studies provide insights into the cell constants and the crystalline state of the compounds . The bioactivity of synthesized compounds has been evaluated against various enzymes, such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with some showing significant activity . Molecular docking studies have been used to determine ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein .
Scientific Research Applications
Anticancer Activity
The study by Kostyantyn Turov (2020) within the international scientific program "NCI-60 Human Tumor Cell Lines Screen" explored the anticancer activity of compounds with piperazine substituents, including those related to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. The compounds were evaluated across various cancer cell lines, such as lung, kidney, CNS, ovarian, prostate, and breast cancers, as well as leukemia and melanoma. The effectiveness was determined through in vitro screenings, suggesting potential anticancer applications (Turov, 2020).
Structural Studies
S. Naveen et al. (2015) conducted structural and molecular studies on a compound closely related to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. They synthesized and characterized the compound, providing insights into its crystalline structure via X-ray diffraction. This research highlights the importance of structural analysis in understanding the properties of potential pharmaceutical compounds (Naveen et al., 2015).
Molecular Structure and Interaction Studies
Ihab Shawish et al. (2021) focused on the synthesis and molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Through X-ray crystallography, Hirshfeld, and DFT calculations, they analyzed intermolecular interactions and electronic properties. This work contributes to the understanding of molecular structures and interactions, which is crucial for the development of new materials and drugs (Shawish et al., 2021).
Green Synthesis Approaches
A. Saeed and P. Channar (2017) reported on the green mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, demonstrating a solvent-free approach that included piperidine as a component. This research highlights the importance of environmentally friendly synthesis methods in the development of new compounds (Saeed & Channar, 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound could vary. For a more accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLAYSDNYDXAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404312 |
Source
|
Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine | |
CAS RN |
91141-46-7 |
Source
|
Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.